molecular formula C29H28N6O5 B565637 DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil CAS No. 879562-26-2

DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil

Cat. No.: B565637
CAS No.: 879562-26-2
M. Wt: 540.58
InChI Key: PSFJJUXSEHXDFN-UHFFFAOYSA-N
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Description

An intermediate used in the process for purifying Olmesartan Medoxomil.

Mechanism of Action

Target of Action

Dehydro Olmesartan Medoxomil, also known as Olmesartan, is an angiotensin receptor blocker (ARB) used in the treatment of hypertension . It selectively binds to the angiotensin receptor 1 (AT1), preventing the protein angiotensin II from binding and exerting its hypertensive effects .

Mode of Action

Olmesartan’s interaction with its targets leads to a series of physiological changes. By blocking the AT1 receptor, it inhibits the hypertensive effects of angiotensin II, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium . This blockade inhibits negative regulatory feedback within the renin-angiotensin-aldosterone system (RAAS), contributing to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Olmesartan Medoxomil is a prodrug that is hydrolyzed to Olmesartan during absorption from the gastrointestinal tract . The solubility and permeability are important factors affecting the bioavailability of drugs . The solubility of Olmesartan Medoxomil can be increased by 12 times as compared with pure Olmesartan . Furthermore, the pharmacokinetic study showed that the optimized oleogel increased Olmesartan’s bioavailability by more than 4.5- and 2.5-folds compared to the standard gel and the oral market tablet, respectively .

Action Environment

The action of Olmesartan can be influenced by various environmental factors. For instance, the presence of certain substances in the gastrointestinal tract can affect the absorption of the drug . Additionally, the formulation of the drug can also impact its therapeutic efficacy and bioavailability . For example, the development of oleogel formulations has been shown to decrease Olmesartan side effects and boost its therapeutic efficacy and bioavailability .

Biochemical Analysis

Biochemical Properties

Dehydro Olmesartan Medoxomil interacts with various enzymes and proteins in biochemical reactions. It is predominantly anionic at intestinal pH and is recognized as a substrate by the human organic anion transporting polypeptide 2B1 (OATP2B1), which is expressed in the small intestine and is involved in the absorption of various acidic drugs .

Cellular Effects

The effects of Dehydro Olmesartan Medoxomil on cells and cellular processes are significant. It influences cell function by interacting with cell signaling pathways and affecting gene expression . It also impacts cellular metabolism, particularly in the context of absorption in the small intestine .

Molecular Mechanism

Dehydro Olmesartan Medoxomil exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Its interaction with OATP2B1 is particularly noteworthy, as this contributes to its enhanced intestinal absorption .

Metabolic Pathways

Dehydro Olmesartan Medoxomil is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.

Transport and Distribution

Dehydro Olmesartan Medoxomil is transported and distributed within cells and tissues. It interacts with transporters such as OATP2B1, which contributes to its localization and accumulation .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O5/c1-5-8-24-30-25(17(2)3)26(28(36)38-16-23-18(4)39-29(37)40-23)35(24)15-19-11-13-20(14-12-19)21-9-6-7-10-22(21)27-31-33-34-32-27/h6-7,9-14H,2,5,8,15-16H2,1,3-4H3,(H,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFJJUXSEHXDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236724
Record name DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879562-26-2
Record name (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879562-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olmesartan medoxomil specified impurity C [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879562262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(1-HYDROXY-1-METHYLETHYL)-(1-METHYLETHENYL)-OLMESARTAN MEDOXOMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227N84S103
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil
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